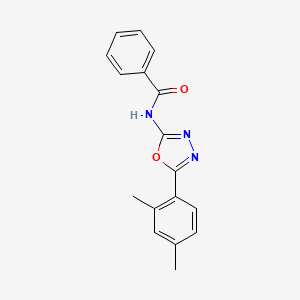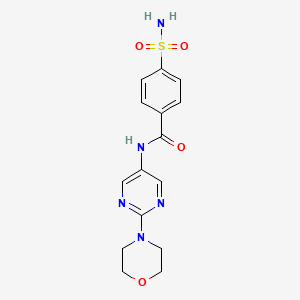
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and antiviral agents.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. In the first paper, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, which starts from commercially available 2-aminobenzoic acids. The process involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis by modifying the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The specific compound mentioned has additional substituents, including an ethyl ester at the 3-position and a 2-methylbenzylamino group at the 4-position. These modifications can significantly influence the compound's chemical properties and biological activity. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the quinoline ring system. The presence of functional groups such as the ester and amino substituents in the compound provides additional sites for chemical transformations. These reactions can be utilized to further modify the compound or to synthesize analogs with different properties. The papers provided do not detail the specific chemical reactions of the compound , but the general reactivity of quinoline derivatives can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties by altering intermolecular interactions. For instance, the ethyl ester group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The amino group might also contribute to the compound's basicity. Detailed analysis of the physical and chemical properties would require experimental data, which is not provided in the papers .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Exploration
Research involving Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate primarily focuses on its synthesis and the exploration of its derivatives for various applications. A significant portion of this research is dedicated to developing novel synthetic methods and understanding the chemical properties of quinoline derivatives.
One study presented the synthesis of proerythrinadienone and morphinandienone systems through phenolic oxidation and a photo-Pschorr reaction, highlighting the complex chemical transformations possible with quinoline derivatives (Kametani et al., 1971)[https://consensus.app/papers/syntheses-proerythrinadienone-oxidation-kametani/7ebc19992a9457ce9044c4c3df89f25f/?utm_source=chatgpt]. Another study focused on achieving remarkable regioselectivities in synthesizing new Luotonin A derivatives, demonstrating the compound's potential in medicinal chemistry (Atia et al., 2017)[https://consensus.app/papers/regioselectivities-course-synthesis-luotonin-atia/521fb6bc6b57566492b4902c1ac00266/?utm_source=chatgpt].
Potential Antimicrobial Agents
Quinoline derivatives, including Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have been studied for their potential as antimicrobial agents. One research effort described the synthesis of quinoline-3-carboxylates and their testing against various bacterial strains, showing moderate activity and potential for further exploration as antibacterial agents (Krishnakumar et al., 2012)[https://consensus.app/papers/quinoline3carboxylates-agents-krishnakumar/b33cd80999d95fa1b9c31486b247eef5/?utm_source=chatgpt].
Anticancer Activity
The synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives was aimed at evaluating their anticancer effect against the breast cancer MCF-7 cell line. The study demonstrated significant anticancer activity for certain derivatives, indicating the potential for quinoline derivatives in cancer treatment (Gaber et al., 2021)[https://consensus.app/papers/synthesis-1aryl3amino5oxopyrazolidin4ylidene-acid-gaber/480233f8002d56129037bebe6891835e/?utm_source=chatgpt].
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-methylbenzylamine", "ethyl 8-methyl-4-oxo-2-quinolinecarboxylate", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate in ethanol using pyridine as a catalyst to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in ethanol to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-quinolinecarboxylate.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride in pyridine to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using ethyl acetate.", "Step 5: Purification of the product using column chromatography and recrystallization from ethanol.", "Step 6: Characterization of the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Número CAS |
1243008-35-6 |
Nombre del producto |
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.418 |
Nombre IUPAC |
ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
Clave InChI |
FTBFRMIOIDVDIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)
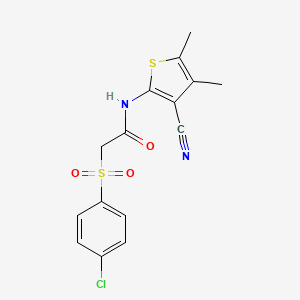
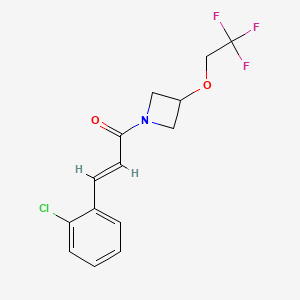
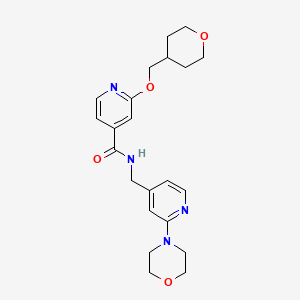
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)
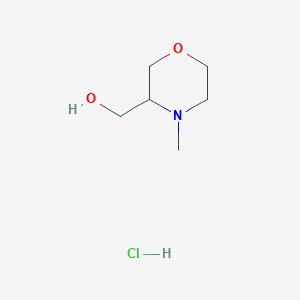
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
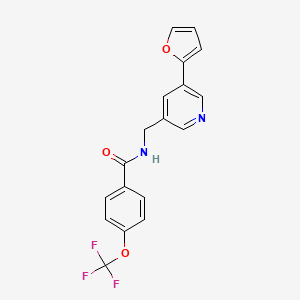
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
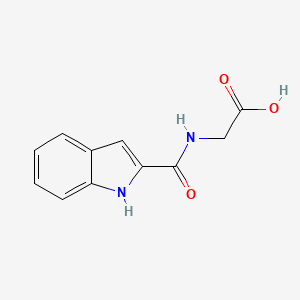
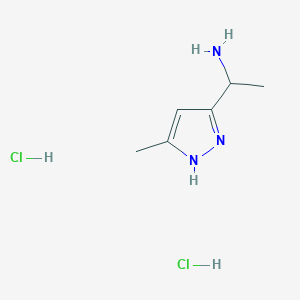
![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)
